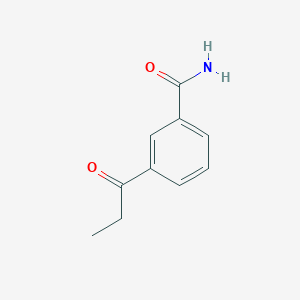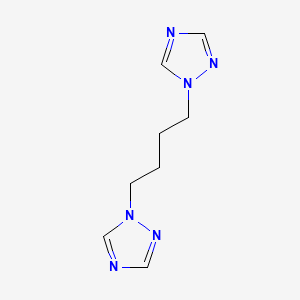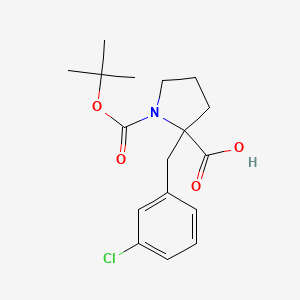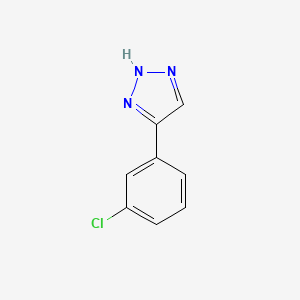![molecular formula C11H10N2O2 B3327540 5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 35214-95-0](/img/structure/B3327540.png)
5-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Übersicht
Beschreibung
The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products . Quinazoline is an organic compound with the formula C8H6N2. It is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .
Synthesis Analysis
Significant recent advances in the synthesis of this heterocycle have led to intense interest in the development of new drug candidates . A three-step protocol for the synthesis of 1,2,3,8,9-pentasubstituted-5,6-dihydropyrrolo [2,1-a]isoquinolines is described, using van Leusen’s polysubstituted pyrrole construction followed by intramolecular radical-oxidative cyclization of the isoquinoline system .Molecular Structure Analysis
The quinazoline bicyclic system in both molecules is planar with rms deviation of fitted atoms 0.0216 and 0.0247 respectively. The distribution of bond lengths and bond angles are typical for such systems .Chemical Reactions Analysis
The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones is an efficient approach to 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones .Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid that is soluble in water .Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
- The compound exhibits a planar phenyl ring structure, with its pyrimidine ring slightly deviating from planarity and its five-membered ring having a conformation intermediate between a half-chair and an envelope. This structural arrangement facilitates the formation of hydrogen bonds in the crystal structure (Magotra et al., 1996).
Synthesis Methodologies
- An efficient approach to synthesize close structural analogs of naturally occurring vasicinone alkaloids involves PIFA-initiated oxidative 5-exo-trig cyclization. This method is significant for designing natural product-like compound libraries due to the good natural product likeness (NPL) score of the products (Vaskevych et al., 2021).
Reactivity and Synthesis of Analogues
- An improved synthetic route to 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one, a quinazolinone natural product, has been developed. This method is applicable to analogue synthesis and the synthesis of related natural products. The scaffold shows diverse reactivity to electrophilic reagents, allowing for stereoselective product generation (Sutherell & Ley, 2016).
Antimicrobial Activity
- The antimicrobial activity of synthesized compounds, including arylidene- and arylhydroxymethyl derivatives of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-one, against various strains like S. aureus, E. coli, Bacillus cereus, Candida albicans, and Pseudomonas aeruginosa indicates potential in bactericide research (Ortikov et al., 2017).
Isolation from Natural Sources
- The compound is isolated from natural sources like Peganum Harmala and Adhatoda vasica, indicating its presence in various plant species. Its isolation and structural analysis contribute to understanding the natural compounds' biosynthesis and potential biological activities (Elmuradov et al., 2010).
Biological Evaluation
- Some derivatives of this compound show potential for in vitro cytotoxicity against various human cancer cell lines and antimalarial activity. This suggests its relevance in developing therapeutic agents for cancer and malaria (Mphahlele et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-8-4-1-3-7-10(8)12-9-5-2-6-13(9)11(7)15/h1,3-4,14H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLDXYTSVTJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC=C3O)C(=O)N2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile](/img/structure/B3327470.png)


![(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetic acid](/img/structure/B3327512.png)

![Methyl 4-{[(methylamino)carbothioyl]amino}benzoate](/img/structure/B3327519.png)
![Bicyclo[2.2.1]heptan-7-amine](/img/structure/B3327522.png)



![6-Bromo-7-chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B3327553.png)